

# Mechanism of Action: A Tale of Two Binding Modes

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## Compound of Interest

Compound Name: *p38 MAPK-IN-2*

Cat. No.: *B1663467*

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SB203580 and BIRB 796 inhibit p38 MAPK through fundamentally different mechanisms, which has significant implications for their potency and selectivity.

SB203580 is a Type I inhibitor, functioning as an ATP-competitive antagonist.<sup>[3]</sup> It binds to the active, "DFG-in" conformation of the p38 kinase, directly competing with ATP for binding to the kinase's active site.<sup>[4]</sup> This mode of action is characteristic of many first-generation kinase inhibitors.

BIRB 796 (Doramapimod), in contrast, is a Type II inhibitor. It binds to an allosteric site on the p38 kinase, which is adjacent to the ATP-binding pocket.<sup>[5]</sup><sup>[6]</sup> This binding stabilizes the inactive, "DFG-out" conformation of the kinase, preventing it from adopting the active conformation required for ATP binding and catalysis.<sup>[6]</sup> A key feature of BIRB 796 is its exceptionally slow dissociation rate from the kinase, contributing to its high potency.<sup>[7]</sup><sup>[8]</sup>

## Data Presentation: Quantitative Comparison of Inhibitor Performance

The following tables summarize the key quantitative data for SB203580 and BIRB 796, providing a clear comparison of their potency and selectivity.

Table 1: Potency of p38 MAPK Inhibitors

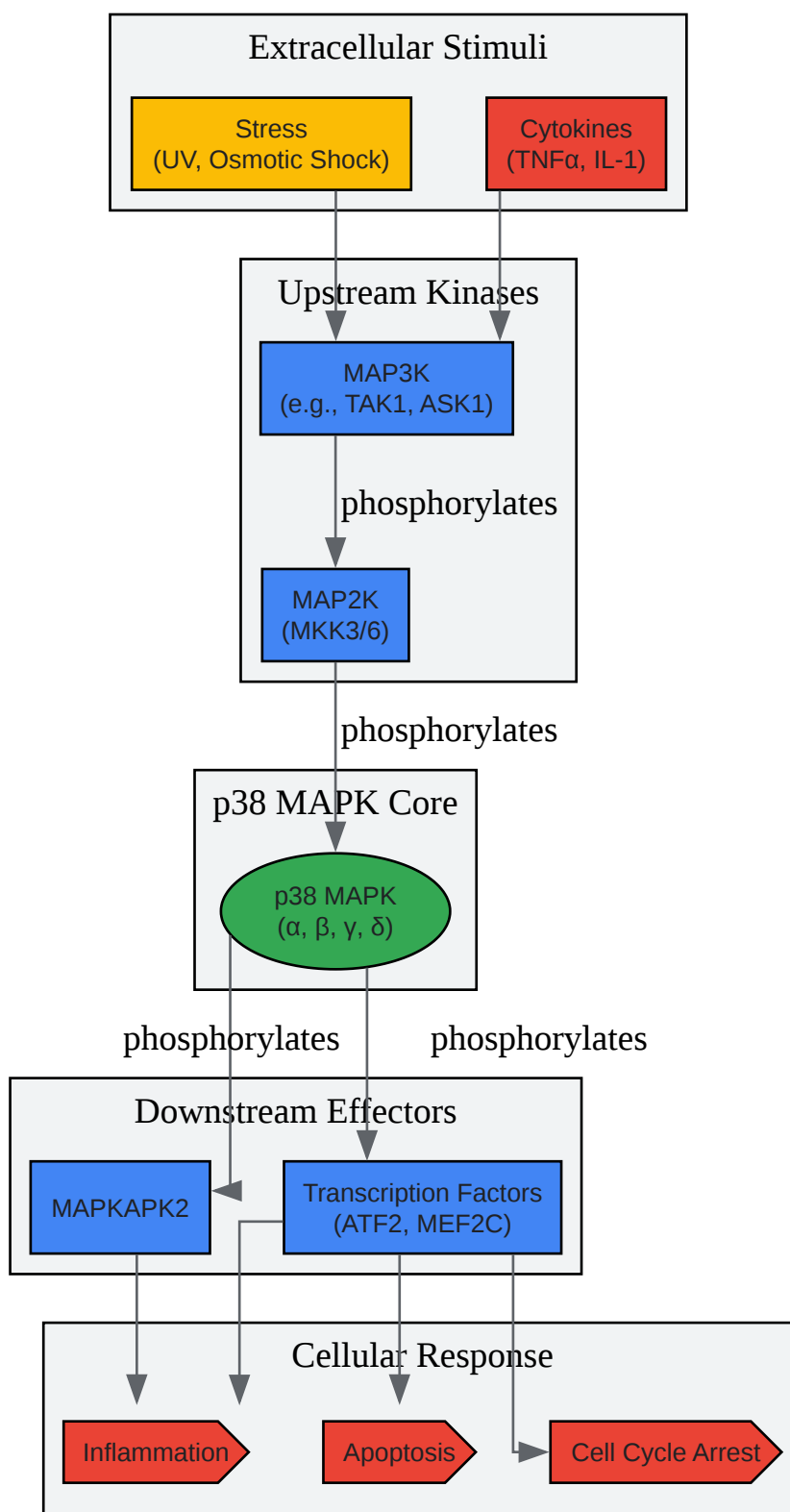
Inhibitor	Target Isoform	IC50	Kd	Notes
SB203580	p38 $\alpha$ (SAPK2a)	50 nM[9]	-	ATP-competitive
p38 $\beta$ (SAPK2b)	500 nM[9]	-	10-fold less potent against p38 $\beta$	
BIRB 796	p38 $\alpha$	38 nM[1]	0.1 nM[1]	Allosteric inhibitor with very high affinity
p38 $\beta$	65 nM[1]	-	Potent against both $\alpha$ and $\beta$ isoforms	
p38 $\gamma$	200 nM[1]	-	Pan-p38 inhibitor	
p38 $\delta$	520 nM[1]	-	Pan-p38 inhibitor	

Table 2: Selectivity Profile and Off-Target Effects

Inhibitor	Off-Target	IC50 / Kd	Notes
SB203580	JNK2α2	3-10 μM (IC50)[10]	Significantly less potent against JNK
c-Raf-1	1.4 μM (IC50)	Moderate off-target activity	
PKB/Akt	3-5 μM (IC50)[10]	Can affect PI3K/Akt signaling at higher concentrations	
LCK	>10 μM (IC50)[9]	Relatively selective over LCK	
GSK3β	>10 μM (IC50)[9]	Relatively selective over GSK3β	
BIRB 796	JNK2α2	98 nM (IC50)	Some off-target activity against JNK2
c-Raf-1	1.4 μM (IC50)	Similar off-target activity to SB203580	
B-Raf	83 nM (IC50)[1]	Notable off-target activity	
Abl	14.6 μM (IC50)[1]	Weaker off-target activity	
Fyn	Weak inhibition[1]		
Lck	Weak inhibition[1]		

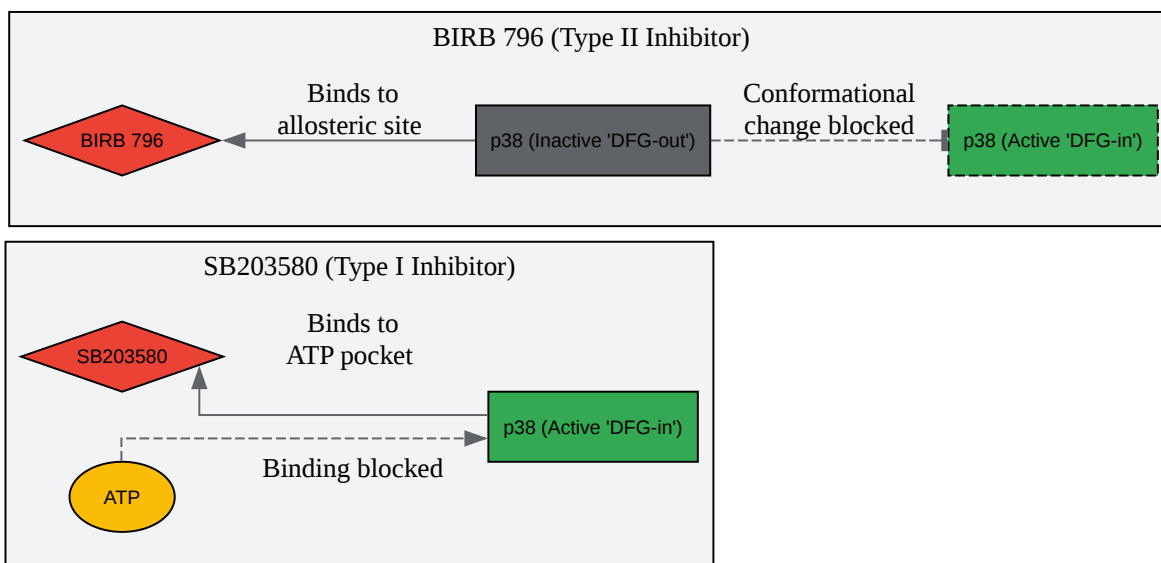
## Mandatory Visualization

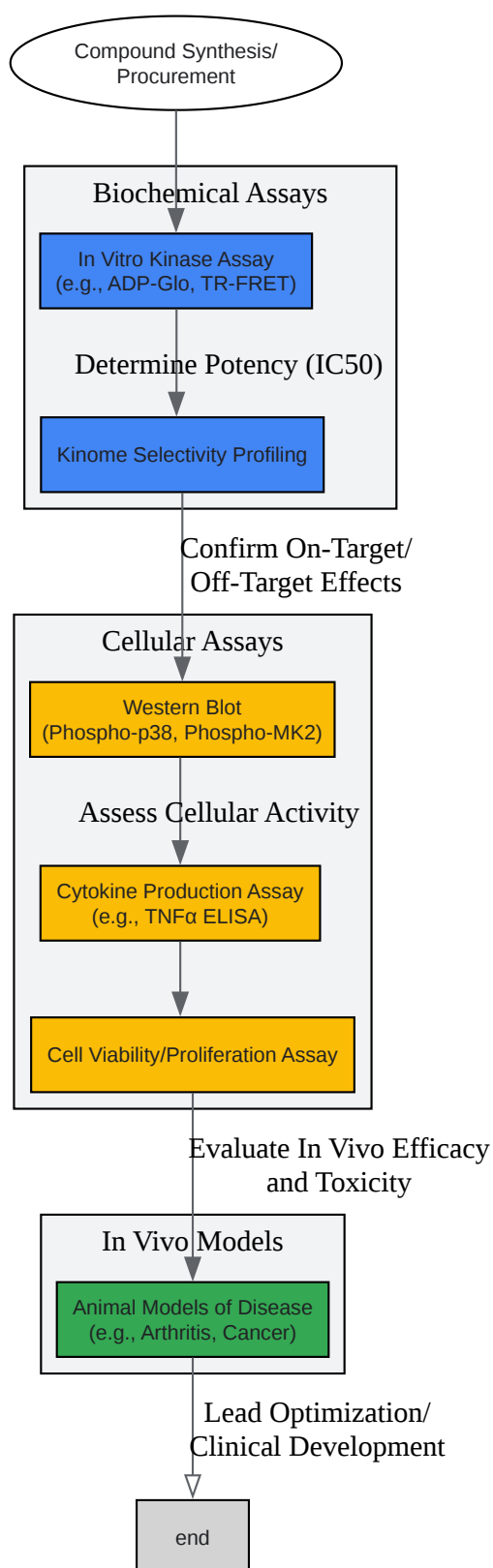
The following diagrams illustrate the p38 MAPK signaling pathway, the distinct mechanisms of the two inhibitors, and a general workflow for inhibitor characterization.



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Caption: The p38 MAPK signaling pathway is activated by various extracellular stimuli.





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